

Crystallization of Indinavir Sulfate-Protease Complexes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Indinavir Sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of **Indinavir Sulfate** in complex with protease enzymes, primarily focusing on HIV-1 protease. The information compiled herein is intended to guide researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis, a critical step in structure-based drug design and understanding drug resistance mechanisms.

Introduction

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. Understanding the precise binding interactions between Indinavir and the protease active site at an atomic level is paramount for the development of next-generation antiretroviral drugs with improved efficacy and resistance profiles. X-ray crystallography of the co-complex provides a high-resolution three-dimensional structure, revealing these critical interactions. This protocol outlines the key steps, from protein expression and purification to co-crystallization and data analysis.

Data Presentation

Table 1: Crystallographic Data for Indinavir-Protease Complexes

Protease Variant	PDB ID	Resolution (Å)	Space Group	Unit Cell Parameters (a, b, c in Å; α , β , γ in °)	Reference
Wild-type HIV-1 Protease	1K6C	Not Specified	Not Specified	Not Specified	[1]
HIV-1 Protease (V82A mutant)	Not Specified	1.25 - 1.4	Not Specified	Not Specified	[2]
HIV-1 Protease (L90M mutant)	Not Specified	1.25 - 1.4	Not Specified	Not Specified	[2]
HIV-1 Protease Subtype C	Not Specified	2.3	P2 ₁	a=46.7, b=59.8, c=87.0, β =95.2	[1]
HIV-1 Protease Mutant (unspecified)	2B7Z	2.20	Not Specified	Not Specified	Not specified

Table 2: Inhibition Constants (K_i) of Indinavir for HIV Protease Variants

Protease Variant	Ki (nM)	Fold Change Relative to Wild-Type	Reference
HIV-1 Protease (Wild-type)	0.52	1.0	
HIV-2 Protease	3.3	6.35	
HIV-1 Protease (V82A mutant)	Not Specified	3.3	[2]
HIV-1 Protease (L90M mutant)	Not Specified	0.16	[2]

Experimental Protocols

Protocol 1: Expression and Purification of HIV-1 Protease

This protocol is a generalized procedure based on common methodologies for expressing and purifying recombinant HIV-1 protease from *E. coli*.

1. Expression:

- A synthetic gene for HIV-1 protease, often with stabilizing mutations to prevent autoproteolysis (e.g., Q7K, L33I, L63I) and oxidation (e.g., C67A, C95A), is cloned into an expression vector (e.g., pET series).[3]
- The plasmid is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours.
- Harvest the cells by centrifugation.

2. Purification:

- Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
- HIV-1 protease is often expressed in inclusion bodies.[4] Centrifuge the lysate to pellet the inclusion bodies.
- Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
- Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
- Refold the protease by rapid dilution or dialysis into a refolding buffer.
- Purify the refolded protease using affinity chromatography (e.g., pepstatin A agarose or Ni-NTA if His-tagged) followed by size-exclusion chromatography.[5]

Protocol 2: Co-crystallization of HIV-1 Protease with Indinavir Sulfate

This protocol utilizes the hanging drop vapor diffusion method, a common technique for protein crystallization.

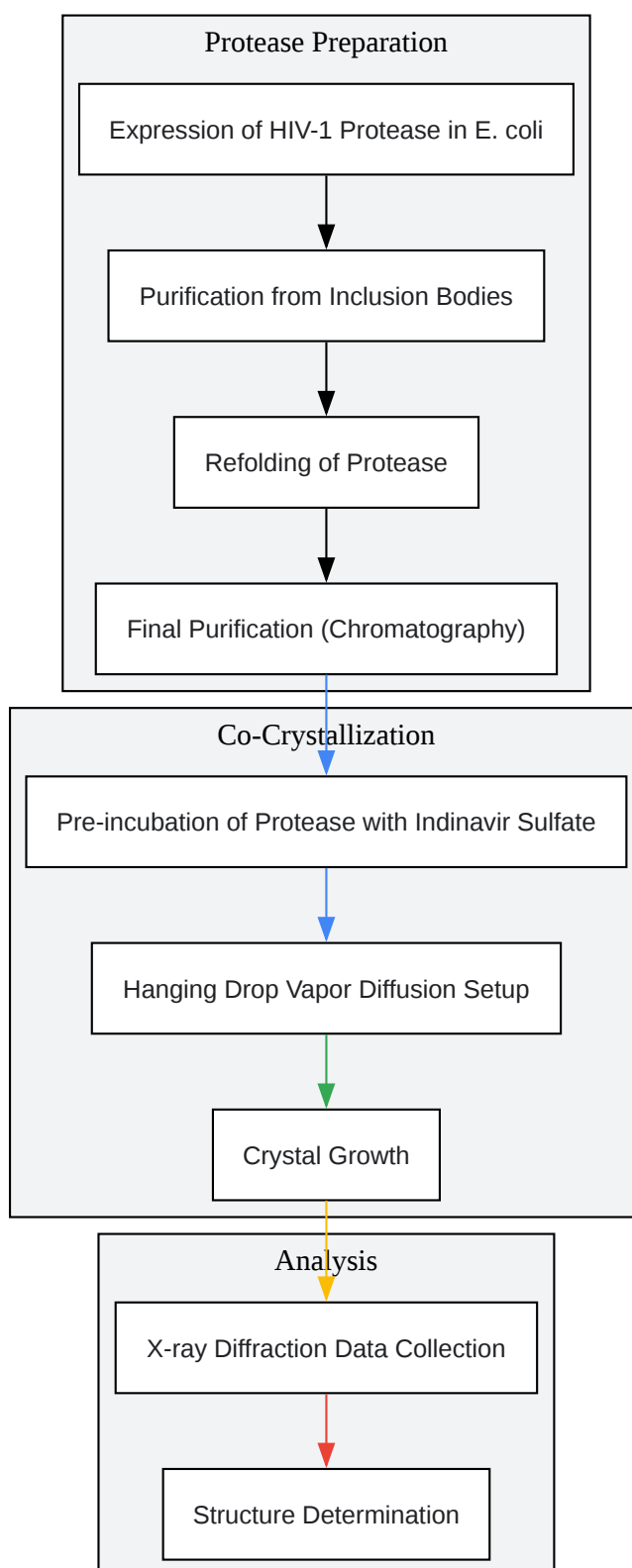
1. Materials:

- Purified HIV-1 Protease (concentration: 1-2 mg/mL).[3]
- **Indinavir Sulfate** stock solution (e.g., 10-20 mM in a suitable solvent like DMSO).
- Reservoir solution: A common starting point is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate.[3]
- Crystallization plates (e.g., 24-well VDX plates).
- Siliconized glass cover slips.

2. Procedure:

- Pre-incubate the purified HIV-1 protease with a 5-fold molar excess of **Indinavir Sulfate** for at least 1 hour on ice.[3]
- Pipette 1 μL of the protease-inhibitor complex solution onto a siliconized cover slip.[3]
- Pipette 1 μL of the reservoir solution onto the same cover slip and mix gently by pipetting up and down.[3]
- Invert the cover slip and place it over a well containing 500 μL of the reservoir solution, creating a "hanging drop."
- Seal the well with vacuum grease to ensure an airtight system.
- Incubate the plate at a constant temperature, typically 20°C.[3]
- Monitor the drops for crystal growth over several days to weeks. Crystals often appear as thin plates or needles.

Mandatory Visualizations



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Caption: Experimental workflow for the crystallization of **Indinavir Sulfate**-protease complexes.

Factors Influencing Crystallization

Several factors can significantly impact the success and quality of crystal formation:

- **pH:** The pH of the crystallization solution is critical. For Indinavir, precipitation is more likely to occur at a pH above 6.0.[6] The crystallization of the protease-inhibitor complex is often successful at a pH around 6.0.[3]
- **Temperature:** Temperature affects the solubility of both the protein and the inhibitor. Experiments are typically conducted at a constant temperature, such as 20°C or 37°C.[3][7]
- **Indinavir Concentration:** The concentration of **Indinavir Sulfate** in the crystallization drop is important. A molar excess of the inhibitor is generally used to ensure saturation of the protease active sites.[3]
- **Purity:** The purity of both the protease and the **Indinavir Sulfate** is crucial. Impurities can inhibit crystallization or lead to the formation of poor-quality crystals.

Conclusion

The successful crystallization of **Indinavir Sulfate**-protease complexes is a multi-step process that requires careful optimization of various parameters. The protocols and data presented in this document provide a solid foundation for researchers to embark on these experiments. The resulting high-resolution structural information is invaluable for understanding the molecular basis of inhibitor binding and for the rational design of novel therapeutics to combat HIV.

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